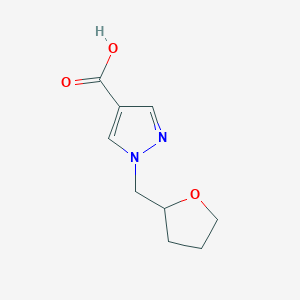
(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
“(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine” is a chemical compound with the CAS Number: 1342868-63-6 . It has a molecular weight of 161.15 . This compound has gained significant attention in the scientific community due to its potential applications in various fields of research and industries.
Molecular Structure Analysis
The Inchi Code for “(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine” is 1S/C6H9F2N3/c7-6(8)4-11-3-5(1-9)2-10-11/h2-3,6H,1,4,9H2 . This code provides a standard way to encode the molecular structure using text.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine and its derivatives are involved in diverse chemical synthesis and applications. The compound's unique structure makes it a candidate for creating complex chemical entities. For instance, ambient-temperature synthesis techniques have been employed to synthesize novel N-pyrazolyl imine derivatives, characterized by various spectroscopic methods (Becerra, Cobo, & Castillo, 2021). Moreover, the interaction of similar structures with metals like cobalt has been explored, resulting in the formation of Co(II) complexes. These complexes exhibit diverse geometries and have shown potential in applications like polymerization and material science (Choi et al., 2015).
Therapeutic and Biological Applications
Derivatives of this compound have shown promising biological activities. For instance, 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes relevant in the treatment of neurodegenerative diseases like Alzheimer's (Kumar et al., 2013). Similarly, the synthesis of various pyrazole derivatives has been geared towards antimicrobial applications, indicating their potential in addressing microbial resistance (Kumar et al., 2012).
Material Science and Catalysis
The structural versatility of this compound extends to material science and catalysis. Novel heterometallic clusters incorporating polytopic N-donor ligands have been synthesized, showcasing the compound's potential in forming intricate molecular architectures with potential applications in catalysis and material science (Zheng & Hu, 2021). The synthesis and coordination chemistry of derivatives have also been studied, with applications in luminescent materials for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances, and these have streamlined access to molecules of pharmaceutical relevance . This suggests that “(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine” and similar compounds may have potential applications in pharmaceutical research and other industries.
Eigenschaften
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)4-11-3-5(1-9)2-10-11/h2-3,6H,1,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJSFTLUBNRTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)
![methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1467936.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)





![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)
amine](/img/structure/B1467955.png)

![2-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467958.png)